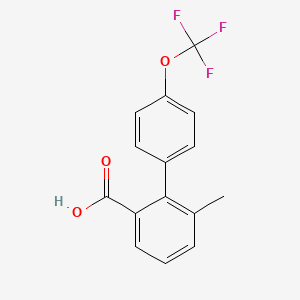
6-Methyl-4'-(trifluoromethoxy)biphenyl-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methyl-4’-(trifluoromethoxy)biphenyl-2-carboxylic acid is an organic compound characterized by the presence of a trifluoromethoxy group and a carboxylic acid group attached to a biphenyl structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-4’-(trifluoromethoxy)biphenyl-2-carboxylic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions: 6-Methyl-4’-(trifluoromethoxy)biphenyl-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols.
科学研究应用
6-Methyl-4’-(trifluoromethoxy)biphenyl-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 6-Methyl-4’-(trifluoromethoxy)biphenyl-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, affecting the compound’s binding affinity to target molecules.
相似化合物的比较
Methyl 6-methoxy-4’-(trifluoromethoxy)biphenyl-2-carboxylate: This compound shares a similar biphenyl structure but has a methoxy group instead of a methyl group.
4-Methoxy-2-(trifluoromethyl)phenylboronic acid: This compound contains a trifluoromethyl group and a boronic acid group, making it useful in different chemical reactions.
Uniqueness: 6-Methyl-4’-(trifluoromethoxy)biphenyl-2-carboxylic acid is unique due to the combination of its trifluoromethoxy and carboxylic acid groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
属性
CAS 编号 |
682339-50-0 |
|---|---|
分子式 |
C15H11F3O3 |
分子量 |
296.24 g/mol |
IUPAC 名称 |
3-methyl-2-[4-(trifluoromethoxy)phenyl]benzoic acid |
InChI |
InChI=1S/C15H11F3O3/c1-9-3-2-4-12(14(19)20)13(9)10-5-7-11(8-6-10)21-15(16,17)18/h2-8H,1H3,(H,19,20) |
InChI 键 |
UORXWVJJALRDEC-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C(=O)O)C2=CC=C(C=C2)OC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(1S,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]pyrrolidine](/img/structure/B12537983.png)

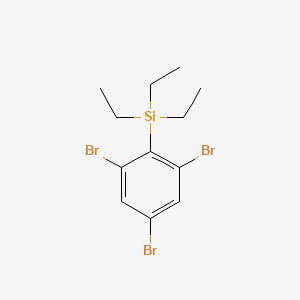
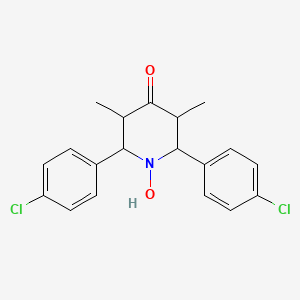

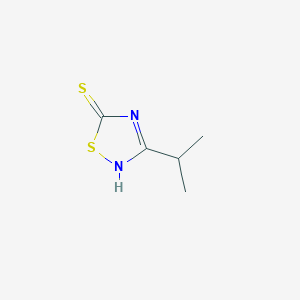
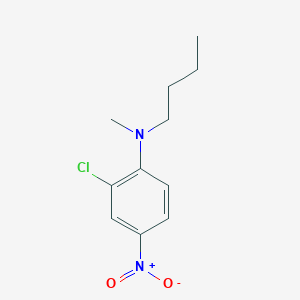
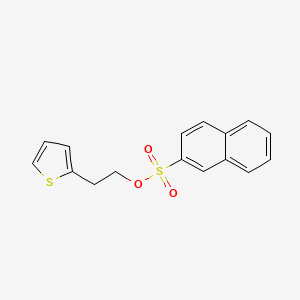
![1,1'-{1,4-Phenylenebis[(ethene-2,1-diyl)-3,1-phenyleneethene-2,1-diyl]}dibenzene](/img/structure/B12538046.png)
![Bis[3-(azidocarbonyl)phenyl] pentanedioate](/img/structure/B12538051.png)
![N-[(3,5-Di-tert-butyl-4-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B12538055.png)
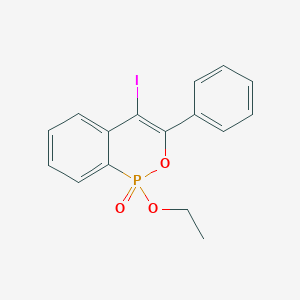
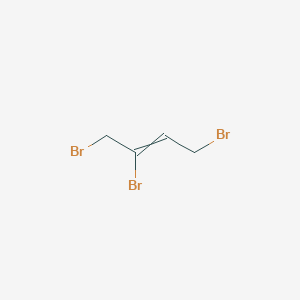
![N-[(Thiophen-2-yl)methyl]-1H-benzimidazol-2-amine](/img/structure/B12538064.png)
